8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, common name, etc. It may also include the class of compound it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves understanding the chemical reactions the compound can undergo. This includes its reactivity, the products it forms, the conditions required for the reactions, etc .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of aryl- and hetaryl-hydrazines through amination of acetylaminobenzenes and pyridines using 1-oxa-2-azaspiro[2.5]octane demonstrates the utility of spirocyclic oxaziridines in synthesizing complex nitrogen-containing compounds (Andreae & Schmitz, 1994).
Photochemical and thermal rearrangement studies of optically pure isomers of spirooxaziridines provided evidence supporting the stereoelectronic control theory, which explains regioselectivities observed in these rearrangements (Lattes et al., 1982).
X-ray diffraction studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione revealed its crystal structure, highlighting the importance of intramolecular hydrogen bonding patterns in stabilizing the structure (Manjunath et al., 2011).
Mechanistic Insights and Chemical Transformations
Research into the cycloaddition reactions of p-nitrobenzyl azabicyclo compounds has led to the development of novel polycyclic azetidinone structures, expanding the synthetic toolbox for creating complex molecules (Bateson et al., 1986).
Studies on the yeast epoxide hydrolase's stereochemical preference for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes have provided insights into enzymatic detoxification mechanisms of spiroepoxides, highlighting the role of stereochemistry in biological processes (Weijers et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-[(3-nitrophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-14(16)11-3-1-2-10(6-11)7-13-4-5-18-12(13)8-17-9-12/h1-3,6H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHAJQCLLDTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC(=CC=C3)[N+](=O)[O-])COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane |
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